2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine
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Overview
Description
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine typically involves the iodination of a furo[3,2-c]pyridine precursor. One common method includes the reaction of 2-(Diethoxymethyl)furo[3,2-c]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,2-c]pyridine derivative.
Scientific Research Applications
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with unique properties, such as improved solubility or stability.
Mechanism of Action
The mechanism by which 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethoxymethyl)-7-bromofuro[3,2-c]pyridine
- 2-(Diethoxymethyl)-7-chlorofuro[3,2-c]pyridine
- 2-(Diethoxymethyl)-7-fluorofuro[3,2-c]pyridine
Uniqueness
2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Additionally, the combination of furan and pyridine rings provides a unique scaffold for the development of new compounds with potential biological activity.
Properties
Molecular Formula |
C12H14INO3 |
---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
2-(diethoxymethyl)-7-iodofuro[3,2-c]pyridine |
InChI |
InChI=1S/C12H14INO3/c1-3-15-12(16-4-2)10-5-8-6-14-7-9(13)11(8)17-10/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
DVHLNMALLOPAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=CN=CC(=C2O1)I)OCC |
Origin of Product |
United States |
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